molecular formula C14H13N5O2 B11689040 3-methyl-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide

3-methyl-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11689040
M. Wt: 283.29 g/mol
InChI Key: RERRWDKVPVBSMO-UHFFFAOYSA-N
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Description

3-METHYL-N’-[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 3-METHYL-N’-[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation of an indole derivative with a hydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-METHYL-N’-[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in viral replication, thereby exhibiting antiviral activity .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their biological activities and applications. The uniqueness of 3-METHYL-N’-[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H13N5O2

Molecular Weight

283.29 g/mol

IUPAC Name

N-(2-hydroxy-1-methylindol-3-yl)imino-5-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C14H13N5O2/c1-8-7-10(16-15-8)13(20)18-17-12-9-5-3-4-6-11(9)19(2)14(12)21/h3-7,21H,1-2H3,(H,15,16)

InChI Key

RERRWDKVPVBSMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C(=O)N=NC2=C(N(C3=CC=CC=C32)C)O

Origin of Product

United States

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